Product packaging for 2-Iodododec-1-ene(Cat. No.:CAS No. 104849-67-4)

2-Iodododec-1-ene

Cat. No.: B14341501
CAS No.: 104849-67-4
M. Wt: 294.22 g/mol
InChI Key: DVQRLPSWIFAIIC-UHFFFAOYSA-N
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Description

Overview of Iodoalkenes in Contemporary Organic Chemistry

Iodoalkenes, also known as vinyl iodides, are a class of organic compounds characterized by an alkene functional group with one or more iodine substituents. thegoodscentscompany.com These molecules are highly valued as precursors and intermediates in synthetic organic chemistry. thegoodscentscompany.comrsc.orgresearchgate.net Their utility primarily stems from their participation in a wide array of transition-metal-catalyzed cross-coupling reactions, including the Suzuki, Sonogashira, Heck, and Stille reactions. thegoodscentscompany.com

The reactivity of vinyl iodides in these transformations is a key aspect of their importance. The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, which allows for reactions to occur under milder conditions compared to analogous vinyl bromides or chlorides. thegoodscentscompany.com This enhanced reactivity is crucial for the synthesis of complex and sensitive molecules.

Furthermore, the stereochemistry of the double bond in vinyl iodides, whether (E) or (Z), is of great significance. Many modern catalytic methods allow for the stereoselective synthesis of a specific isomer. This geometric control is often retained during subsequent cross-coupling reactions, a critical feature for the stereospecific synthesis of natural products and pharmaceutical agents. thegoodscentscompany.com The synthesis of iodoalkenes can be achieved through various methods, such as the hydroiodination of alkynes. While traditional hydroiodination with hydrogen iodide (HI) can lack selectivity, advanced catalytic systems, employing metals like rhodium or manganese, offer precise control over the regioselectivity (Markovnikov vs. anti-Markovnikov) and stereoselectivity of the product. bldpharm.comacs.orgthegoodscentscompany.comresearchgate.netrsc.org Other synthetic strategies include the oxidative iodination of terminal alkynes and indium-catalyzed additions to iodoalkynes. rsc.orgresearchgate.netwashington.edu

Beyond their role in C-C bond formation, vinyl iodides can be converted into other functional groups; for example, they can undergo elimination reactions to yield alkynes or be transformed into vinyl Grignard reagents. thegoodscentscompany.com

Significance of the Dodec-1-ene Backbone in Chemical Research

The dodec-1-ene backbone is a twelve-carbon linear chain with a double bond at the primary, or alpha, position (C1). synquestlabs.comchemeo.com As a long-chain alpha-olefin, it possesses distinct physical and chemical properties that make it a valuable component in both industrial and research settings. chemeo.com Being a nonpolar hydrocarbon, it is soluble in organic solvents. synquestlabs.com

The twelve-carbon chain is particularly significant in material science. It is a key component in the manufacturing of surfactants, plasticizers, and lubricants, where the long alkyl chain imparts specific desirable properties like detergency and viscosity modification. synquestlabs.comresearchgate.net In polymer chemistry, dodec-1-ene serves as a comonomer in the production of high-performance polymers such as polyethylene. synquestlabs.comnih.gov

In the context of organic synthesis, the dodec-1-ene structure is used as a foundational intermediate for constructing more complex molecules. synquestlabs.comnih.gov The terminal double bond provides a reactive site for a variety of chemical transformations, including addition and functionalization reactions, making it a versatile starting material for introducing a long lipophilic chain into a target molecule. chemeo.comnih.gov

Research Trajectories and Future Directions for 2-Iodododec-1-ene

The specific compound this compound combines the reactive features of a vinyl iodide with the long-chain hydrocarbon character of the dodecene backbone. This unique combination positions it as a molecule of interest for several research avenues.

Future research on this compound is likely to focus on its application as a synthetic building block. Its utility in palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki reactions, would allow for the direct introduction of a C12 alkenyl chain into a wide range of organic molecules. sigmaaldrich.comresearchgate.netthieme-connect.dehmdb.ca This could be exploited in the synthesis of novel amphiphilic molecules for materials science or for creating complex lipids and other biologically relevant structures.

The development of highly selective and efficient methods for the synthesis of this compound itself represents another key research direction. This would likely involve the regioselective hydroiodination of dodec-1-yne, where catalytic control would be essential to ensure the iodine is placed at the C2 position. thegoodscentscompany.com Research into visible-light photocatalysis and electrochemical methods for alkene functionalization could also open new, sustainable routes to this and related compounds.

A noteworthy area of investigation is the potential bioactivity of halogenated dodecenes. For instance, the related compound 1,1-difluoro-2-iodododec-1-ene has been studied for potential insecticidal activity. This suggests a research trajectory for exploring this compound and its derivatives in the field of agrochemicals. Additionally, the functionalization of unactivated alkenes is a burgeoning field in chemistry, and this compound could serve as a model substrate or target molecule in the development of novel catalytic transformations.

Data Tables

Table 1: Physicochemical Properties of this compound and its Parent Compound Specific experimental data for this compound is not readily available in the searched literature. Properties for the parent compound, 1-Dodecene, are provided for context.

PropertyThis compound1-Dodecene
Molecular Formula C₁₂H₂₃IC₁₂H₂₄
Molecular Weight 294.22 g/mol 168.32 g/mol chemeo.com
Appearance Data not availableColorless liquid chemeo.com
Boiling Point Data not available213.8 °C chemeo.com
Melting Point Data not available-35.2 °C chemeo.com
Density Data not available0.7584 g/cm³ chemeo.com
Solubility in Water Data not availableInsoluble synquestlabs.comchemeo.com

Table 2: Relative Reactivity of Vinyl Halides in Cross-Coupling Reactions Reactivity is inversely related to the carbon-halogen bond dissociation energy.

Vinyl Halide (C-X)Bond Dissociation Energy (kcal/mol)General Reactivity
Vinyl Iodide (C-I)57.6 thegoodscentscompany.comHighest
Vinyl Bromide (C-Br)72.1 thegoodscentscompany.comIntermediate
Vinyl Chloride (C-Cl)83.7 thegoodscentscompany.comLower
Vinyl Fluoride (C-F)115 thegoodscentscompany.comLowest

Table 3: Examples of Reactions Involving Iodoalkenes (Vinyl Iodides)

Reaction NameDescriptionCatalyst System (Typical)Result
Sonogashira Coupling Coupling of a vinyl halide with a terminal alkyne to form an enyne. hmdb.caPalladium catalyst, Copper (I) co-catalyst, Amine base. hmdb.caForms a new C(sp²)-C(sp) bond. hmdb.ca
Suzuki Coupling Cross-coupling of a vinyl halide with an organoboron compound (e.g., boronic acid). sigmaaldrich.comthieme-connect.dePalladium catalyst, Base. thieme-connect.deForms a new C(sp²)-C(sp²) or C(sp²)-C(sp³) bond. sigmaaldrich.com
Carbonylative Suzuki Coupling A Suzuki coupling variation where a carbonyl group (CO) is inserted between the coupled fragments. researchgate.netPalladium catalyst, CO gas, Base. researchgate.netForms α,β-unsaturated ketones. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H23I B14341501 2-Iodododec-1-ene CAS No. 104849-67-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

104849-67-4

Molecular Formula

C12H23I

Molecular Weight

294.22 g/mol

IUPAC Name

2-iodododec-1-ene

InChI

InChI=1S/C12H23I/c1-3-4-5-6-7-8-9-10-11-12(2)13/h2-11H2,1H3

InChI Key

DVQRLPSWIFAIIC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(=C)I

Origin of Product

United States

Chemical Reactivity and Transformations of 2 Iodododec 1 Ene

Addition Reactions Involving the Carbon-Carbon Double Bond of 2-Iodododec-1-ene

The presence of a carbon-carbon double bond in this compound allows it to undergo various addition reactions. The outcomes of these reactions, particularly their regioselectivity, are influenced by the electronic properties of the iodine substituent and the long alkyl chain.

The electron-rich π bond of the alkene is susceptible to attack by electrophiles. savemyexams.comlibretexts.org These reactions typically proceed through a carbocation intermediate, and the stability of this intermediate dictates the regiochemical outcome of the addition. makingmolecules.comyoutube.com

The addition of hydrogen halides (like HBr or HCl) to an unsymmetrical alkene such as this compound generally follows Markovnikov's rule. youtube.com This rule states that the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms. youtube.com The mechanism involves the protonation of the double bond to form the most stable carbocation intermediate. libretexts.orgyoutube.com

In the case of this compound, two possible carbocations can be formed upon protonation:

Path A (Markovnikov): Protonation of C1 yields a secondary carbocation at C2, which is stabilized by the adjacent iodine atom through resonance and by the alkyl chain through hyperconjugation.

Path B (Anti-Markovnikov): Protonation of C2 yields a primary carbocation at C1, which is significantly less stable.

Due to the greater stability of the secondary carbocation, the reaction proceeds preferentially through Path A, leading to the Markovnikov product where the halide (X⁻) attacks the C2 carbon. youtube.com

Table 1: Electrophilic Addition of HX to this compound

Reactant 1Reactant 2ConditionsMajor ProductMinor Product
This compoundHBrInert Solvent2-Bromo-2-iodododecane1-Bromo-2-iodododecane
This compoundHClInert Solvent2-Chloro-2-iodododecane1-Chloro-2-iodododecane

The addition of halogens such as bromine (Br₂) or chlorine (Cl₂) to alkenes results in vicinal dihalides. masterorganicchemistry.comchemistrysteps.com The reaction mechanism does not typically involve a free carbocation but instead proceeds through a cyclic halonium ion intermediate. libretexts.orgchemistrysteps.com The nucleophilic halide ion then attacks one of the carbons of the bridged ion from the opposite face, resulting in anti-addition of the two halogen atoms across the double bond. libretexts.orgmasterorganicchemistry.com

When the halogenating agent (e.g., ICl) is an interhalogen, the more electropositive halogen (iodine) acts as the initial electrophile, forming the iodonium (B1229267) ion. The more electronegative halide (chloride) then acts as the nucleophile, attacking the more substituted carbon of the cyclic intermediate. youtube.com

Table 2: Halogenation of this compound

Reactant 1Reactant 2ConditionsProductStereochemistry
This compoundBr₂Inert Solvent (e.g., CH₂Cl₂)1,2-Dibromo-2-iodododecaneanti-addition
This compoundCl₂Inert Solvent (e.g., CH₂Cl₂)1,2-Dichloro-2-iodododecaneanti-addition
This compoundIClInert Solvent (e.g., CH₂Cl₂)2-Chloro-1,2-diiodododecaneanti-addition

Simple alkenes are electron-rich and thus generally unreactive towards nucleophiles. inflibnet.ac.in Nucleophilic addition typically requires the double bond to be activated by potent electron-withdrawing groups, such as a carbonyl or cyano group, which polarize the bond and make the β-carbon electrophilic (a Michael acceptor). inflibnet.ac.in Since this compound lacks such strong activating groups, it does not readily undergo nucleophilic addition at the double bond under standard conditions.

While the ionic addition of HBr to this compound follows Markovnikov's rule, the reaction proceeds via a different mechanism in the presence of peroxides (ROOR) and heat or UV light. libretexts.orgyoutube.com Under these conditions, a free-radical chain reaction occurs, leading to the anti-Markovnikov product. chemistrysteps.commasterorganicchemistry.com

The mechanism is initiated by the formation of a bromine radical (Br•) from HBr. organicchemistrytutor.com This radical adds to the double bond at the position that generates the most stable carbon radical intermediate. chemistrysteps.commasterorganicchemistry.com

Path A: Addition of Br• to C2 would form a primary radical at C1 (less stable).

Path B: Addition of Br• to C1 forms a secondary radical at C2 (more stable).

The reaction favors Path B. The resulting secondary carbon radical then abstracts a hydrogen atom from another molecule of HBr to yield the final product and propagate the chain by generating a new bromine radical. libretexts.orgorganicchemistrytutor.com This specific radical addition is effective for HBr but not typically for HCl or HI. libretexts.org

Table 3: Radical Addition of HBr to this compound

Reactant 1Reactant 2ConditionsMajor Product
This compoundHBrPeroxides (ROOR), heat/light1-Bromo-2-iodododecane

Electrophilic Addition Reactions

Substitution Reactions at the Vinylic Iodide Position of this compound

Nucleophilic substitution directly on a vinylic (sp²-hybridized) carbon, such as in this compound, is inherently difficult compared to substitution on sp³-hybridized carbons. Standard Sₙ1 and Sₙ2 mechanisms are generally not favored. The Sₙ1 pathway is hindered by the high instability of the resulting vinylic carbocation, while the Sₙ2 pathway is impeded by the steric hindrance and electron density of the double bond, which repels the incoming nucleophile. chemguide.co.uk

However, the carbon-iodine bond in vinyl iodides is reactive under conditions that involve transition metal catalysis. eie.gr These reactions have become powerful tools in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.com Vinyl iodides are excellent substrates for a variety of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings, often utilizing palladium or nickel catalysts. eie.grrsc.org

Table 4: Potential Transition-Metal-Catalyzed Substitution Reactions of this compound

Reaction NameReactant 2 (Coupling Partner)Catalyst System (Example)Product Type
Suzuki-Miyaura CouplingOrganoboron compound (e.g., R-B(OH)₂)Pd(PPh₃)₄ + BaseSubstituted dodec-1-ene
Heck CouplingAlkene (e.g., R-CH=CH₂)Pd(OAc)₂ + Ligand + BaseDodec-1-en-2-yl-substituted alkene
Sonogashira CouplingTerminal alkyne (e.g., R-C≡CH)Pd(PPh₃)₄ + CuI + Base2-Alkynyl-dodec-1-ene
Stille CouplingOrganotin compound (e.g., R-SnBu₃)Pd(PPh₃)₄Substituted dodec-1-ene
Buchwald-Hartwig AminationAmine (e.g., R₂NH)Pd catalyst + Ligand + BaseDodec-1-en-2-amine

Oxidation and Reduction Processes of this compound

The alkene moiety of this compound can be reduced to an alkane through catalytic hydrogenation. libretexts.org This reaction involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst. wikipedia.org

Commonly used catalysts include palladium, platinum, and nickel. libretexts.orgtcichemicals.com The reaction typically proceeds via syn-addition, where both hydrogen atoms add to the same face of the double bond. libretexts.org Upon successful hydrogenation of the double bond, the product would be 2-iodododecane. A key consideration in this reaction is chemoselectivity. Harsh conditions or certain catalysts could potentially lead to the undesired hydrogenolysis (cleavage) of the carbon-iodine bond, yielding dodecane.

Table 2: Catalytic Hydrogenation of this compound
ReactantsCatalyst (Typical)ProductPotential Byproduct
This compound, H₂Pd/C, PtO₂, or Raney Nickel2-IodododecaneDodecane

The double bond of this compound is susceptible to oxidative cleavage by strong oxidizing agents like ozone (O₃) and potassium permanganate (B83412) (KMnO₄). libretexts.orglibretexts.org

Ozonolysis: This reaction involves treating this compound with ozone, followed by a workup step. masterorganicchemistry.com

Reductive Workup (e.g., using dimethyl sulfide (B99878) or zinc): This would cleave the double bond to yield two carbonyl compounds: formaldehyde (B43269) and undecan-2-one, with the iodine atom remaining on the larger fragment.

Oxidative Workup (e.g., using hydrogen peroxide): This would oxidize the initially formed formaldehyde to carbon dioxide. byjus.comchemistrysteps.com The ketone product would remain unchanged.

Permanganate Oxidation: Treatment with hot, acidic potassium permanganate (KMnO₄) also results in oxidative cleavage of the double bond. chemistrysteps.com This process would be expected to convert the =CH₂ group into carbon dioxide and the other carbon of the former double bond into a ketone, yielding undecan-2-one.

Table 3: Oxidative Cleavage of this compound
ReagentWorkupExpected Products
1. O₃2. (CH₃)₂S or Zn/H₂OFormaldehyde, 1-Iodoundecan-2-one
1. O₃2. H₂O₂Carbon Dioxide, 1-Iodoundecan-2-one
Hot, acidic KMnO₄-Carbon Dioxide, 1-Iodoundecan-2-one

Pericyclic Reactions Relevant to this compound (e.g., Ene Reactions)

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. libretexts.orgpitt.edu The ene reaction is a type of pericyclic reaction involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"). msu.eduwikipedia.org

This compound possesses allylic hydrogens on the third carbon of its decyl chain. Therefore, it can function as the "ene" component in an ene reaction. When heated or treated with a Lewis acid in the presence of a suitable enophile (e.g., maleic anhydride, diethyl azodicarboxylate), this compound could undergo an ene reaction. This would involve the transfer of an allylic hydrogen to the enophile, a shift of the double bond, and the formation of a new sigma bond, resulting in a more complex, functionalized alkene. wikipedia.org

Mechanistic Investigations of 2 Iodododec 1 Ene Transformations

Elucidation of Reaction Pathways for 2-Iodododec-1-ene Synthesis

The primary route for the synthesis of this compound is the electrophilic addition of hydrogen iodide (HI) to the terminal alkyne, 1-dodecyne (B1581785). libretexts.orgmasterorganicchemistry.com This hydrohalogenation reaction is regioselective, adhering to Markovnikov's rule, which dictates that the proton (H⁺) adds to the terminal carbon (C1) of the alkyne, while the iodide (I⁻) attaches to the more substituted internal carbon (C2). libretexts.orgmasterorganicchemistry.comorganicchemistrytutor.com The reaction proceeds via the formation of a vinyl cation intermediate. masterorganicchemistry.comwikipedia.org

Alternative synthetic pathways have also been developed. One such method involves a two-step process starting from simple terminal alkynes to produce (Z)-2-halo-1-iodoalkenes with high regio- and stereoselectivity. acs.org Another approach utilizes the double dehydrohalogenation of vicinal or geminal dihalides using a strong base like sodium amide (NaNH₂). masterorganicchemistry.comlibretexts.org Furthermore, palladium-catalyzed hydrostannation of a terminal alkyne, followed by in-situ iodinolysis of the resulting vinylstannane intermediate, yields the corresponding (E)-vinyl iodide. researchgate.net

Table 1: Selected Synthetic Pathways to Vinylic Iodides

Starting Material Reagents Key Intermediate Product Reference
1-Dodecyne Hydrogen Iodide (HI) Vinyl Cation This compound libretexts.org, masterorganicchemistry.com
Vicinal Dihalide Sodium Amide (NaNH₂) Alkenyl Halide Alkyne masterorganicchemistry.com

The mechanism of electrophilic addition of hydrogen halides to alkynes involves a high-energy transition state leading to the formation of the vinyl cation intermediate. masterorganicchemistry.commasterorganicchemistry.com According to Hammond's postulate, the transition state for this endergonic step is structurally similar to the high-energy vinyl cation intermediate. masterorganicchemistry.com Computational studies on related systems have provided insight into these transition states. For instance, in ruthenium-catalyzed hydrohalogenations, Density Functional Theory (DFT) calculations indicate that the reaction can proceed via an outer-sphere electrophilic attack of HCl on the alkyne, with oxidative cyclization often being the rate-determining step. researchgate.netrsc.org

In some cases, particularly at high concentrations of HX, a termolecular transition state has been proposed where the alkyne interacts simultaneously with two molecules of the hydrogen halide, which helps to stabilize the developing positive charge and avoids the formation of a free vinyl cation. khanacademy.org For rhodium-catalyzed transfer hydroiodination reactions, DFT calculations have supported an ionic outer-sphere mechanism where the key step is a hydride transfer from the Rh(III) center to a β-silyl carbocation intermediate. researchgate.net The geometry of these transition states is critical in determining the stereoselectivity of the addition.

The most commonly accepted intermediate in the uncatalyzed hydroiodination of 1-dodecyne is a secondary vinyl cation at the C2 position. libretexts.orgwikipedia.orgnih.gov Vinyl cations are high-energy species, and their formation is the rate-limiting step of the reaction. wikipedia.org The stability of this intermediate is greater than the alternative primary vinyl cation that would form if the addition occurred in an anti-Markovnikov fashion. The existence of vinyl cations as intermediates has been supported by solvolysis studies of vinyl halides and iodonium (B1229267) salts. wikipedia.orgacs.org Once formed, the vinyl cation is rapidly attacked by the iodide anion to yield this compound. libretexts.org

In catalyzed syntheses, a variety of organometallic intermediates are involved. Ruthenium-catalyzed processes are proposed to proceed through ruthenium-vinylidene complexes, which are formed by the rearrangement of an initial π-alkyne complex. rsc.orgacs.org Palladium-catalyzed reactions, such as the coupling of vinyl halides with diazo compounds, can involve the formation of palladium carbene species that rearrange to η1- and then η3-allylpalladium intermediates before being trapped by a nucleophile. researchgate.net In other palladium-catalyzed cross-electrophile couplings, dinuclear palladium(I) complexes and even palladium(IV) carbene intermediates have been identified through mechanistic studies. digitellinc.comacs.org Alternative, metal-free syntheses may involve radical pathways or the trapping of diazo species, which points to carbene intermediates. organic-chemistry.org

Catalytic Mechanisms in this compound Chemistry

This compound is a valuable building block in organic synthesis, primarily due to its participation in various transition-metal-catalyzed cross-coupling reactions. wikipedia.org The carbon-iodine bond is the weakest among the carbon-halogen bonds, allowing for facile oxidative addition to low-valent metal centers, which is often the initiating step in catalytic cycles. wikipedia.org

Homogeneous catalysis, where the catalyst exists in the same phase as the reactants, is a cornerstone of modern organic synthesis. libretexts.org A prominent example involving this compound is the Sonogashira cross-coupling reaction, which forms a C(sp²)-C(sp) bond between a vinyl halide and a terminal alkyne. libretexts.orgwikipedia.org This reaction is typically catalyzed by a system comprising a soluble palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a copper(I) salt co-catalyst (e.g., CuI) in a basic solvent like an amine. wikipedia.orgorganic-chemistry.org

The mechanism is understood to involve two interconnected catalytic cycles:

Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with this compound to form a Pd(II)-vinyl intermediate. This is followed by transmetalation with a copper(I) acetylide (formed in the copper cycle) and subsequent reductive elimination to yield the enyne product and regenerate the Pd(0) catalyst. wikipedia.org

Copper Cycle : The copper(I) salt reacts with the terminal alkyne in the presence of the amine base to form a copper(I) acetylide intermediate. This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the palladium complex. wikipedia.org

Ruthenium-catalyzed hydrohalogenation of alkynes is another example of homogeneous catalysis where soluble complexes like [Cp*RuCl(cod)] facilitate the reaction under mild conditions. researchgate.netresearchgate.net

Table 2: Typical Homogeneous Catalysis Conditions for Sonogashira Coupling

Component Example Typical Loading/Conditions Function Reference
Substrate Aryl/Vinyl Iodide 1 equivalent Electrophile wikipedia.org, libretexts.org
Coupling Partner Terminal Alkyne 1-1.5 equivalents Nucleophile Precursor wikipedia.org, libretexts.org
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂ 1-5 mol% Primary Catalyst libretexts.org
Copper Co-catalyst Copper(I) Iodide (CuI) 1-10 mol% Activates Alkyne wikipedia.org
Base/Solvent Diethylamine, Triethylamine Solvent Neutralizes HX byproduct wikipedia.org

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, which offers the significant advantage of easy separation and recycling. researchgate.net The general mechanism involves:

Adsorption : Reactant molecules adsorb onto the active sites of the solid catalyst surface.

Reaction : The adsorbed species react on the surface.

Desorption : The product molecules desorb from the surface, freeing the active site for the next cycle. researchgate.net

While classic heterogeneous catalysis is common for reactions like hydrogenation, its application in cross-coupling reactions of vinyl iodides is more nuanced. Many reactions that use solid pre-catalysts are now understood to be "quasi-heterogeneous." scielo.org.za In these systems, the solid material (e.g., palladium nanoparticles on a support like ceria) serves as a reservoir that leaches a small amount of active, soluble metal species into the reaction medium. researchgate.netscielo.org.za This dissolved molecular catalyst then performs the reaction homogeneously. researchgate.net For example, Au/CeO₂ nanoparticles have been shown to act as a heterogeneous catalyst for Sonogashira couplings, with the reaction occurring on the surface of the gold nanoparticles. wikipedia.org

Lewis acids are electron-pair acceptors that can significantly accelerate organic reactions by activating substrates. nih.gov In reactions involving this compound, a Lewis acid (e.g., Boron trifluoride (BF₃), Aluminum chloride (AlCl₃)) can coordinate to a lone pair of electrons on the iodine atom. This interaction polarizes the C-I bond, increasing the electrophilicity of the vinylic carbon atom. researcher.life This activation makes the carbon center more susceptible to attack by a wide range of nucleophiles. researchgate.net

Stereochemical Control Mechanisms in this compound Chemistry

The control of stereochemistry is a fundamental aspect of modern organic synthesis, enabling the preparation of complex molecules with specific three-dimensional arrangements. In the context of this compound, a prochiral vinyl iodide, stereochemical control mechanisms are essential for transforming it into chiral products with high selectivity. These mechanisms rely on influencing the trajectory of an incoming reagent to favor attack on one of the two faces of the planar alkene.

Diastereoselection and enantioselection are key concepts in the stereochemical transformation of this compound. As an achiral molecule, any reaction of this compound that generates a single new stereocenter will produce a racemic mixture unless a chiral influence is present. The primary strategies to achieve stereocontrol involve either substrate control, where existing stereocenters in the reacting partner influence the outcome, or the use of external chiral agents.

Diastereoselection : In reactions where this compound engages with a chiral molecule, diastereoselective outcomes can be achieved. The inherent asymmetry of the chiral reactant can create a facial bias for the approach to the double bond of this compound. The steric and electronic properties of the iodine atom and the C10 alkyl chain would play a significant role in dictating the preferred transition state geometry, leading to the preferential formation of one diastereomer over another.

Enantioselection : To achieve enantioselection in a reaction involving the achiral this compound, the use of chiral catalysts or reagents is necessary. numberanalytics.com These external sources of chirality create a transient asymmetric environment around the substrate. For instance, in biocatalyzed reductions of carbon-carbon double bonds, enzymes like ene reductases can deliver hydride and protons to specific faces of the alkene, leading to high enantiomeric excess. polimi.it The enzyme's active site binds the substrate in a specific orientation, often through hydrogen bonds with an activating group, ensuring a highly stereospecific reaction. polimi.it While this compound lacks a typical electron-withdrawing group, analogous enzymatic or chemo-catalytic strategies could be envisioned to achieve enantiocontrol.

The most practical methods for inducing chirality in transformations involving achiral substrates like this compound are through the use of chiral auxiliaries and catalysts. sigmaaldrich.com

Chiral Auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org Once the desired transformation is complete, the auxiliary is removed, having fulfilled its role. youtube.com For this compound, this strategy would likely involve a cross-coupling reaction to append a chiral auxiliary-containing moiety to the molecule before the key stereocenter-forming step. Widely used auxiliaries, such as Evans oxazolidinones or amides derived from pseudoephedrine, have proven effective in controlling the stereochemistry of alkylation and aldol (B89426) reactions. wikipedia.orgtcichemicals.com The auxiliary provides significant steric hindrance, blocking one face of the reactive intermediate (e.g., an enolate) and forcing the electrophile to approach from the less hindered side, thus yielding a product with high diastereoselectivity. researchgate.net

Chiral Catalysts , particularly those based on transition metals complexed with chiral ligands, offer a more atom-economical approach. These catalysts can generate a chiral environment for the reaction, influencing the stereochemical outcome without being covalently bonded to the substrate. For reactions analogous to the ene reaction, chiral Lewis acids can be highly effective. wikipedia.org For example, chiral dialkoxytitanium complexes or C2-symmetric copper(II) complexes have been successfully used in asymmetric carbonyl-ene reactions to afford products with high regio- and stereoselectivity. wikipedia.orgsfu.ca Such a catalyst could coordinate to a reacting partner of this compound, controlling the facial selectivity of the addition across the double bond.

Table 1: Hypothetical Stereochemical Outcomes in a Directed Reaction of a this compound Derivative
MethodChiral DirectorReaction TypeHypothetical Diastereomeric/Enantiomeric Ratio
Chiral AuxiliaryEvans (S)-4-Benzyl-2-oxazolidinoneAlkylation95:5 dr
Chiral Auxiliary(1R,2S)-(-)-EphedrineAlkylation92:8 dr
Chiral CatalystBINOL-Ti ComplexCarbonyl-Ene Reaction90:10 er
Chiral CatalystC2-Symmetric Cu(II)-BoxDiels-Alder94:6 er

Computational Chemistry and Theoretical Studies on this compound Reactivity

Computational chemistry provides powerful tools for investigating reaction mechanisms, electronic structures, and sources of selectivity, offering insights that can be difficult to obtain through experimental means alone. escholarship.org

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are invaluable for understanding the intrinsic properties of molecules like this compound. rsc.orgrsc.org These methods can be used to predict molecular geometries, electronic structures, and thermodynamic properties. mdpi.com

For this compound, DFT calculations could elucidate:

Electronic Structure : Calculation of the partial atomic charges would reveal the polarization of the C=C bond and the C-I bond, highlighting the electrophilic and nucleophilic sites within the molecule. Analysis of the frontier molecular orbitals (HOMO and LUMO) would predict its reactivity towards different types of reagents. mdpi.com

Reaction Pathways : By mapping the potential energy surface for a given reaction, quantum chemical calculations can identify transition state structures and their corresponding activation energies. rsc.org This allows for the comparison of competing reaction pathways, such as SN2 versus E2 mechanisms in substitution/elimination reactions. rsc.org For example, in a theoretical epoxidation reaction, DFT calculations could predict whether the mechanism is concerted or stepwise and rationalize the facial selectivity based on the calculated energy barriers for approach to each side of the alkene. wm.edu

Thermochemistry : The heats of formation and reaction energies for various transformations of this compound can be calculated, providing a thermodynamic basis for reaction feasibility. mdpi.com

Table 2: Hypothetical DFT-Calculated Parameters for a Reaction of this compound
ParameterReaction PathwayCalculated Value (Illustrative)Significance
Activation Energy (ΔG‡)Pathway A (e.g., Re-face attack)18.5 kcal/molPredicts kinetic favorability
Activation Energy (ΔG‡)Pathway B (e.g., Si-face attack)21.0 kcal/molPredicts kinetic disfavorability
Reaction Energy (ΔG_rxn)Overall Transformation-15.2 kcal/molIndicates thermodynamic spontaneity
HOMO-LUMO GapThis compound5.8 eVRelates to chemical reactivity and stability

While quantum chemical calculations typically focus on stationary points on a potential energy surface, molecular dynamics (MD) simulations model the time evolution of a chemical system, providing insights into the dynamic aspects of a reaction. nih.gov

For transformations of this compound, MD simulations could be particularly useful for:

Elucidating Complex Mechanisms : Ab initio molecular dynamics (AIMD), which combines quantum mechanical energy calculations with classical dynamics, can be used to simulate the entire course of a reaction. nih.gov This is especially valuable for understanding reactions that may not follow a simple transition state theory model, such as those involving reaction path bifurcations or existing on a mechanistic continuum. escholarship.org For instance, an AIMD simulation could track the bond-breaking and bond-forming events in a glycosylation-type reaction involving a derivative of this compound, revealing the lifetime of any intermediates and the precise timing of nucleophilic attack versus leaving group departure. nih.gov

Modeling Solvent Effects : MD simulations explicitly model the surrounding solvent molecules, allowing for a detailed investigation of their role in stabilizing transition states or intermediates. The explicit inclusion of solvent is crucial for accurately modeling reactions where solvent-solute interactions are significant.

Simulating Large Systems : For larger systems, such as this compound interacting with an enzyme or a large catalytic complex, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be employed. tsukuba.ac.jp In this approach, the reactive core (e.g., the double bond and reacting atoms) is treated with high-level quantum mechanics, while the rest of the system (e.g., the alkyl chain and protein) is treated with a more computationally efficient classical force field. tsukuba.ac.jpmdpi.com Tight-binding quantum chemical molecular dynamics (TB-QCMD) is another method that can be used to simulate chemical reaction dynamics in complex systems. rsc.org

Applications of 2 Iodododec 1 Ene in Advanced Organic Synthesis

2-Iodododec-1-ene as a Key Building Block in Complex Molecule Synthesis

The strategic placement of the iodo group on the first carbon of the double bond in this compound makes it a highly sought-after starting material for creating complex molecules. scbt.com This vinyl iodide is particularly amenable to a variety of coupling reactions, enabling the straightforward introduction of the dodecenyl moiety into larger, more elaborate structures. The reactivity of the carbon-iodine bond facilitates transformations such as cross-coupling reactions, additions, and substitutions, providing a gateway to a diverse range of complex organic compounds.

Precursor for Dodec-1-ene Derivatives with Functional Group Diversification

The inherent reactivity of this compound allows for its conversion into a multitude of dodec-1-ene derivatives. The carbon-iodine bond is a key functional group that can be readily displaced or transformed, enabling the introduction of various other functionalities. For instance, it can participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds. This allows for the attachment of aryl, alkyl, alkynyl, and other organic fragments, leading to a diverse library of dodec-1-ene derivatives.

Furthermore, the double bond in the resulting derivatives can be subjected to a wide range of transformations, including but not limited to:

Epoxidation: Formation of epoxides, which are versatile intermediates for further functionalization.

Diels-Alder reactions: Creation of cyclic systems.

Hydroboration-oxidation: Introduction of hydroxyl groups.

Ozonolysis: Cleavage of the double bond to yield aldehydes or carboxylic acids.

This ability to systematically modify both the vinylic position and the double bond underscores the role of this compound as a versatile platform for generating functional group diversity in long-chain aliphatic compounds.

Incorporation into Natural Product Syntheses (e.g., Marine Natural Products and Acetogenins with Similar Structural Motifs)

The long aliphatic chain of this compound is a structural motif present in numerous natural products, particularly those of marine origin and a class of polyketides known as acetogenins. mdpi.comnih.govnih.gov These natural products often exhibit significant biological activities, including antitumor, antimicrobial, and insecticidal properties. nih.govscienceopen.com Consequently, the total synthesis of these complex molecules is an active area of research, and this compound serves as a valuable starting material or key intermediate. mdpi.comnih.gov

Marine Natural Products: Many marine organisms produce secondary metabolites characterized by long, unsaturated hydrocarbon chains. researchgate.netrsc.org The synthesis of these compounds often involves the strategic use of building blocks like this compound to construct the carbon skeleton. For example, the vinyl iodide functionality can be used in coupling reactions to append the dodecenyl chain to a more complex core structure, a common strategy in the convergent synthesis of marine natural products. mdpi.com

Annonaceous Acetogenins: This class of natural products, isolated from plants of the Annonaceae family, are characterized by a long C32 or C34 fatty acid chain, often containing tetrahydrofuran (B95107) (THF) and/or tetrahydropyran (B127337) (THP) rings, and terminating in a γ-lactone. nih.gov The long alkyl chain is a key feature, and synthetic strategies often rely on the use of long-chain building blocks. While direct incorporation of a C12 unit from this compound might be part of a larger fragment, the methodologies used to manipulate such vinyl iodides are central to the synthesis of these complex molecules. The ability to perform stereoselective reactions on the double bond and to further elaborate the chain are critical steps in the total synthesis of acetogenins. nih.govmdpi.com

Role of this compound in the Synthesis of Specialty Chemicals

Beyond its utility in the synthesis of complex natural products, this compound also plays a role in the creation of specialty chemicals with tailored properties. These include precursors for advanced materials and molecules designed to probe the intricacies of chemical reactions.

Advanced Materials Precursors

The reactivity of this compound makes it a potential precursor for the synthesis of novel polymers and other advanced materials. cngrgf.com.cn The vinyl group can participate in polymerization reactions, while the iodo-substituent offers a handle for further modification, either before or after polymerization. This could lead to the development of functional polymers with specific properties, such as altered solubility, thermal stability, or the ability to be further derivatized. For instance, the incorporation of the long dodecyl chain can impart hydrophobicity and flexibility to a polymer backbone.

Probe Molecules in Mechanistic Studies

The specific placement of the iodine atom and the double bond in this compound makes it a useful tool for studying reaction mechanisms. units.it For example, it can be employed as a substrate in novel chemical reactions to understand the regioselectivity and stereoselectivity of the transformation. The fate of the vinyl iodide functionality can provide valuable insights into the intermediates and transition states involved in a reaction.

In some instances, derivatives of this compound have been used in mechanistic studies. For example, 1,1-difluoro-2-iodododec-1-ene showed weak insecticidal activity in a study optimizing an insecticidal lead, providing information on structure-activity relationships. chimia.chresearchgate.net

Future Research Directions and Challenges in 2 Iodododec 1 Ene Chemistry

Development of Novel and Sustainable Synthetic Routes to 2-Iodododec-1-ene

The development of efficient and environmentally benign methods for the synthesis of this compound is a primary area of future research. Traditional methods for creating vinyl iodides often rely on stoichiometric reagents and harsh conditions. Modern synthetic chemistry, however, is increasingly focused on catalytic and sustainable approaches.

A promising route for the synthesis of this compound is the anti-Markovnikov hydroiodination of the readily available terminal alkyne, dodec-1-yne. Rhodium-catalyzed transfer hydroiodination presents a particularly attractive strategy, offering high regioselectivity for the desired linear product. nih.govchemrxiv.orgsemanticscholar.org Future research will likely focus on developing more sustainable catalyst systems for this transformation, potentially utilizing earth-abundant metals and minimizing the use of hazardous reagents. The ideal synthetic protocol would exhibit high atom economy, proceed under mild conditions, and utilize non-toxic solvents.

Synthetic ApproachPrecursorKey FeaturesPotential for Sustainability
Rhodium-Catalyzed HydroiodinationDodec-1-yneHigh regioselectivity (anti-Markovnikov)Catalyst recycling, use of greener solvents
Hydrozirconation-IodinationDodec-1-yneStereospecific formation of (E)-vinyl iodideRequires stoichiometric organometallic reagent
Halide Exchange2-Bromododec-1-eneStereospecific conversionDependent on the synthesis of the bromo-analogue

Exploration of New Catalytic Systems for Enhanced Selectivity and Efficiency

The vinyl iodide functionality in this compound makes it an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. wikipedia.org A key challenge and a significant area for future research lie in the development of novel catalytic systems that offer enhanced selectivity and efficiency for these transformations, particularly with a long-chain substrate like this compound.

Future investigations will likely explore the use of advanced ligand designs to fine-tune the reactivity and selectivity of palladium, copper, and nickel catalysts. nih.govorganic-chemistry.orgnih.gov The development of catalysts that are tolerant of a wide range of functional groups will be crucial for expanding the synthetic utility of this compound. Furthermore, the exploration of catalytic systems based on more abundant and less toxic metals, such as iron or cobalt, aligns with the growing demand for sustainable chemical processes. researchgate.net

Discovery of Unprecedented Reactivity Patterns and Transformations

Beyond its established role in cross-coupling reactions, there is considerable scope for discovering novel reactivity patterns and transformations of this compound. The interplay between the terminal alkene and the vinyl iodide offers opportunities for unique intramolecular reactions and cascade sequences. For instance, radical-mediated functionalization of the alkene could be explored in conjunction with subsequent transformations at the carbon-iodine bond. nih.gov

Furthermore, the conversion of the vinyl iodide to a vinyl-lithium or Grignard reagent opens up avenues for nucleophilic additions to a wide range of electrophiles. Research into transition-metal-free coupling reactions, such as borylative couplings, could also unveil new synthetic pathways. nih.gov The exploration of these less-conventional reaction pathways will be instrumental in unlocking the full synthetic potential of this versatile molecule.

Integration with Flow Chemistry and Automated Synthesis Methodologies

The integration of the synthesis and subsequent reactions of this compound into continuous flow systems represents a significant leap towards more efficient, safer, and scalable chemical manufacturing. acs.orgresearchgate.netpolimi.itmdpi.comnih.gov Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivities.

Future research in this area will focus on designing and optimizing flow reactors for the key synthetic steps, such as the hydroiodination of dodec-1-yne, as well as for subsequent cross-coupling reactions. researchgate.net The development of immobilized catalysts and reagents will be crucial for creating truly continuous and automated processes. Automated synthesis platforms, guided by real-time reaction monitoring, could enable the rapid optimization of reaction conditions and the high-throughput synthesis of a library of this compound derivatives for various applications.

Expansion of Applications in Interdisciplinary Fields

The unique bifunctional nature of this compound positions it as a valuable building block for applications that extend beyond traditional organic synthesis into interdisciplinary fields.

In materials science , the long alkyl chain of this compound can be exploited for the functionalization of surfaces and the creation of novel polymers. rsc.orgrsc.org For example, it could be grafted onto carbon materials to modify their surface properties for applications in electronics or composites. nih.govnih.govresearchgate.net The terminal alkene also provides a handle for polymerization, leading to the synthesis of polymers with pendant iodo-alkenyl groups that can be further functionalized.

In medicinal chemistry , the incorporation of the dodecene chain could impart lipophilicity to drug candidates, potentially improving their membrane permeability and pharmacokinetic properties. Iodinated lipids have been investigated as contrast agents for medical imaging, suggesting a potential application for derivatives of this compound in this area. nih.govwikipedia.orgresearchgate.netresearchgate.netunina.it The vinyl iodide moiety can also serve as a precursor for the introduction of various pharmacophores through cross-coupling reactions.

The continued exploration of these and other interdisciplinary applications will undoubtedly drive further innovation in the chemistry of this compound.

Q & A

Q. What protocols ensure ethical and rigorous reporting of this compound research?

  • Methodology : Adhere to journal guidelines (e.g., Beilstein Journal ) for detailed experimental sections, raw data archiving, and conflict-of-interest disclosures. Use IUPAC nomenclature consistently and avoid ambiguous terms (e.g., "yield improved" → "yield increased from 70% to 85%") .

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